molecular formula C14H18N2O2 B1672121 GR 196429 CAS No. 170729-12-1

GR 196429

Cat. No.: B1672121
CAS No.: 170729-12-1
M. Wt: 246.30 g/mol
InChI Key: LTYWTNUOUBBVNZ-UHFFFAOYSA-N
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Description

GR 196429 is a chemical compound with the molecular formula C14H18N2O2 and a molecular weight of 246.3 g/mol. It is known for its role as a melatonin receptor agonist, with some selectivity for the MT1 subtype.

Preparation Methods

The synthesis of GR 196429 involves several steps. The synthetic routes and reaction conditions are detailed in various chemical synthesis databases. Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

GR 196429 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are documented in chemical literature. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

GR 196429 has a wide range of scientific research applications. It is used in chemistry for studying melatonin receptor interactions. In biology and medicine, it is utilized for its potential therapeutic effects as a melatonin receptor agonist. The compound also finds applications in various industrial processes.

Mechanism of Action

The mechanism of action of GR 196429 involves its interaction with melatonin receptors, particularly the MT1 subtype. This interaction influences various molecular targets and pathways, leading to its observed effects.

Comparison with Similar Compounds

GR 196429 can be compared with other melatonin receptor agonists. Similar compounds include ramelteon and agomelatine, which also target melatonin receptors but may have different selectivity and efficacy profiles. The uniqueness of this compound lies in its specific selectivity for the MT1 subtype.

Properties

CAS No.

170729-12-1

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

N-[2-(2,3,7,8-tetrahydrofuro[2,3-g]indol-1-yl)ethyl]acetamide

InChI

InChI=1S/C14H18N2O2/c1-10(17)15-6-8-16-7-4-11-2-3-13-12(14(11)16)5-9-18-13/h2-3H,4-9H2,1H3,(H,15,17)

InChI Key

LTYWTNUOUBBVNZ-UHFFFAOYSA-N

SMILES

CC(=O)NCCN1CCC2=C1C3=C(C=C2)OCC3

Canonical SMILES

CC(=O)NCCN1CCC2=C1C3=C(C=C2)OCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GR 196429
GR-196429
GR196429
N-(2-(2,3,7,8-tetrahydro-1H-furo(2,3-g)indol-1-yl)ethyl)acetamide

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of Intermediate 7 (77 mg) in dry THF (5 ml) containing pyridine (0.09 ml) was added acetic anhydride (0.06 ml). After 18 h at 20° C. the mixture was partitioned between 2N Na2CO3 (30 ml) and EtOAc (2×30 ml). The dried extracts were evaporated and the residue chromatographed on silica gel (20 g). Elution with System A (200:8:1) gave the title compound as a colourless crystalline solid (56 mg), m.p. 126°-7° C.
Quantity
77 mg
Type
reactant
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.06 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of Intermediate 4 (50 mg), potassium iodide (1 g) and N-(2-chloroethyl)acetamide (96 mg) in acetone (5 ml) was heated to reflux for 2 days. The cooled mixture was partitioned between water and ethyl acetate. The extracts were dried, and evaporated, and the residue chromatographed on silica gel. Elution with CH2Cl2 :EtOH:NH3 ; 400:8:1 gave a sample of desired material (69 mg).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
96 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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